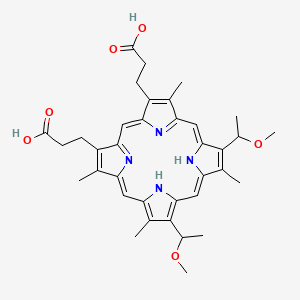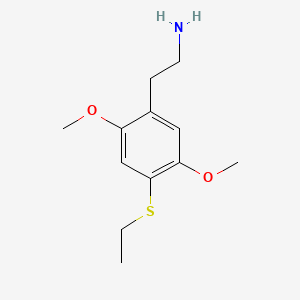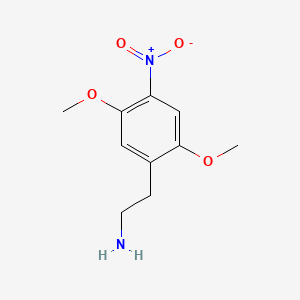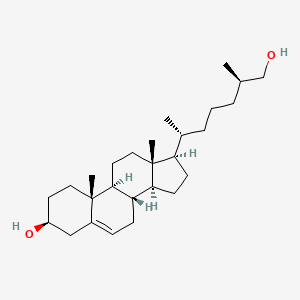![molecular formula C12H11FN2O3 B1664088 (2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione CAS No. 102916-95-0](/img/structure/B1664088.png)
(2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione
Übersicht
Beschreibung
The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as Lewis structure, line-angle formula, or 3D conformation.
Synthesis Analysis
This involves the study of how the compound can be synthesized from available starting materials. It includes the reactions used, their conditions, and the yield of the product.Molecular Structure Analysis
Researchers use techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and identifying the products formed in the reaction.Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, density, molar mass, etc. are determined.Wissenschaftliche Forschungsanwendungen
-
- Application : A similar compound, (2R,4S)-2-alkyl-6-oxohexahydropyrimidine-4-carboxylic acids, was synthesized from natural L-asparagine, commercially available aldehydes, and phenyl isothiocyanate .
- Method : The synthesis involved the reaction of these compounds, and the product structure was confirmed by 1H and 13C NMR data .
- Results : The reaction resulted in the formation of optically pure (2S,4S)-2-alkyl-6-oxo-3-(phenylcarbamothioyl)hexahydropyrimidine-4-carboxylic acids .
-
- Application : A similar compound, (2R,4S)-2-alkyl-6-oxohexahydropyrimidine-4-carboxylic acids, was synthesized from natural L-asparagine, commercially available aldehydes, and phenyl isothiocyanate .
- Method : The synthesis involved the reaction of these compounds, and the product structure was confirmed by 1H and 13C NMR data .
- Results : The reaction resulted in the formation of optically pure (2S,4S)-2-alkyl-6-oxo-3-(phenylcarbamothioyl)hexahydropyrimidine-4-carboxylic acids .
-
- Application : A similar compound, (2R,4S)-2-alkyl-6-oxohexahydropyrimidine-4-carboxylic acids, was synthesized from natural L-asparagine, commercially available aldehydes, and phenyl isothiocyanate .
- Method : The synthesis involved the reaction of these compounds, and the product structure was confirmed by 1H and 13C NMR data .
- Results : The reaction resulted in the formation of optically pure (2S,4S)-2-alkyl-6-oxo-3-(phenylcarbamothioyl)hexahydropyrimidine-4-carboxylic acids .
Safety And Hazards
The safety and potential hazards associated with the compound are assessed. This includes its toxicity, flammability, environmental impact, etc.
Zukünftige Richtungen
Based on the results of the above analyses, researchers propose future directions. This could include potential applications of the compound, further reactions to be explored, modifications to its structure to improve its properties, etc.
Please consult with a chemistry professional or researcher for more specific and detailed analysis.
Eigenschaften
IUPAC Name |
(2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c1-6-5-12(10(16)14-11(17)15-12)8-4-7(13)2-3-9(8)18-6/h2-4,6H,5H2,1H3,(H2,14,15,16,17)/t6-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAQTHCVAGBRFY-INWYIAFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3=C(O1)C=CC(=C3)F)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]2(C3=C(O1)C=CC(=C3)F)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145569 | |
| Record name | Spiro(4H-1-benzopyran-4,4'-imidazolidone)-2',5'-dione, 6-fluoro-2,3-dihydro-2-methyl-, (2R-cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione | |
CAS RN |
102916-95-0 | |
| Record name | 2-Methylsorbinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102916950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro(4H-1-benzopyran-4,4'-imidazolidone)-2',5'-dione, 6-fluoro-2,3-dihydro-2-methyl-, (2R-cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















